![molecular formula C10H15ClIN3O2 B13459934 ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride CAS No. 2901105-55-1](/img/structure/B13459934.png)
ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride is a synthetic organic compound that features a pyrazole ring, an azetidine ring, and an ethyl acetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Iodo Group: The iodo group is introduced via an electrophilic substitution reaction using iodine and a suitable oxidizing agent.
Formation of the Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol.
Coupling of the Pyrazole and Azetidine Rings: The pyrazole and azetidine rings are coupled using a suitable coupling reagent, such as a carbodiimide.
Esterification: The ethyl acetate group is introduced through an esterification reaction using ethanol and an acid catalyst.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
科学的研究の応用
Ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Biological Research: The compound can be used to study the biological activity of pyrazole and azetidine derivatives.
Chemical Biology: It serves as a probe to investigate biochemical pathways and molecular interactions.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a bioisostere for various functional groups, allowing the compound to modulate biological activity. The azetidine ring can enhance the compound’s binding affinity and selectivity for its target. The exact molecular pathways involved depend on the specific application and target.
類似化合物との比較
Ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride can be compared with other similar compounds, such as:
- Ethyl 2-[3-(4-chloro-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride
- Ethyl 2-[3-(4-bromo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride
- Ethyl 2-[3-(4-fluoro-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride
These compounds share similar structural features but differ in the halogen substituent on the pyrazole ring. The presence of different halogens can influence the compound’s reactivity, biological activity, and pharmacokinetic properties. This compound is unique due to the presence of the iodo group, which can enhance its reactivity and binding affinity in certain applications.
特性
CAS番号 |
2901105-55-1 |
|---|---|
分子式 |
C10H15ClIN3O2 |
分子量 |
371.60 g/mol |
IUPAC名 |
ethyl 2-[3-(4-iodopyrazol-1-yl)azetidin-3-yl]acetate;hydrochloride |
InChI |
InChI=1S/C10H14IN3O2.ClH/c1-2-16-9(15)3-10(6-12-7-10)14-5-8(11)4-13-14;/h4-5,12H,2-3,6-7H2,1H3;1H |
InChIキー |
CBDZWIABYAPVGZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1(CNC1)N2C=C(C=N2)I.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


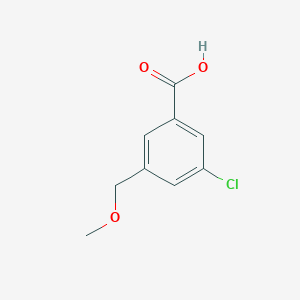
![2-[1-(Oxetan-3-yl)pyrrolidin-3-yl]acetic acid](/img/structure/B13459868.png)
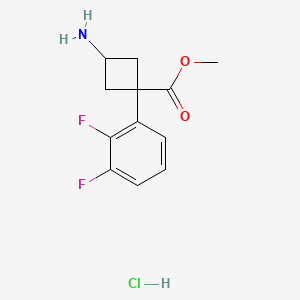
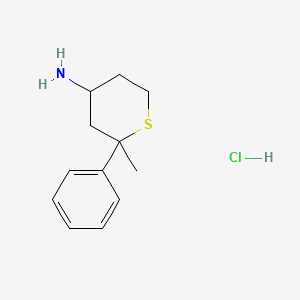
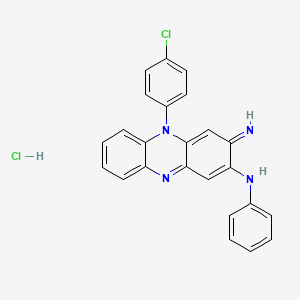
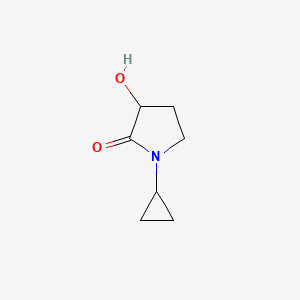
![6-(2-Chloro-4-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13459920.png)
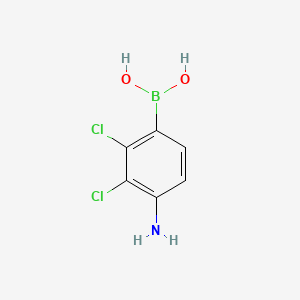
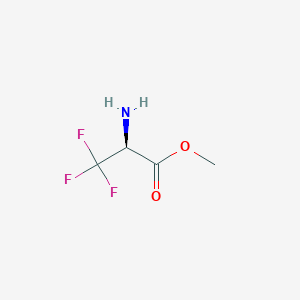
![Tert-butyl 3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine-1-carboxylate](/img/structure/B13459928.png)

![1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylicacidhydrochloride](/img/structure/B13459952.png)
![N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine](/img/structure/B13459958.png)

